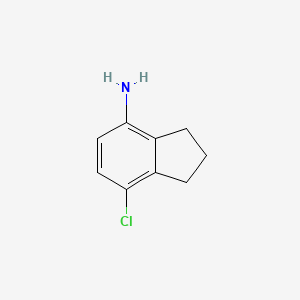
7-Chloro-2,3-dihydro-1H-inden-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2,3-dihydro-1H-inden-4-amine: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a chloro substituent at the 7th position and an amine group at the 4th position of the indene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-inden-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-chloroindanone.
Reduction: The carbonyl group of 7-chloroindanone is reduced to form 7-chloro-2,3-dihydro-1H-inden-4-ol.
Amination: The hydroxyl group is then converted to an amine group through a substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: 7-Chloro-2,3-dihydro-1H-inden-4-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学研究应用
Chemistry: 7-Chloro-2,3-dihydro-1H-inden-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as central nervous system (CNS) agents, including antidepressants and antipsychotics.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules in the chemical industry.
作用机制
The mechanism of action of 7-Chloro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, influencing their activity. The chloro substituent may enhance the compound’s binding affinity and selectivity towards certain targets.
相似化合物的比较
- 7-Chloro-2,3-dihydro-1H-inden-1-amine
- 7-Chloro-2,3-dihydro-1H-inden-2-amine
- 7-Chloro-2,3-dihydro-1H-inden-3-amine
Comparison: While these compounds share a similar indene backbone and chloro substituent, the position of the amine group differentiates them. 7-Chloro-2,3-dihydro-1H-inden-4-amine is unique due to the specific placement of the amine group at the 4th position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to variations in the compound’s pharmacological properties and applications.
属性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
7-chloro-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C9H10ClN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2 |
InChI 键 |
LMLDXNIDVPTMQN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
![O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)
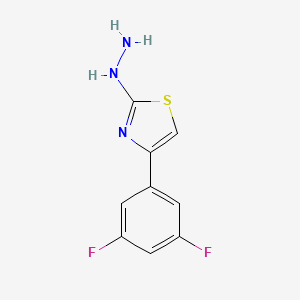
![N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine](/img/structure/B11763282.png)
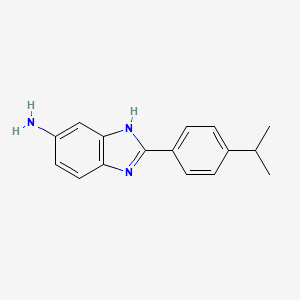
![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763290.png)
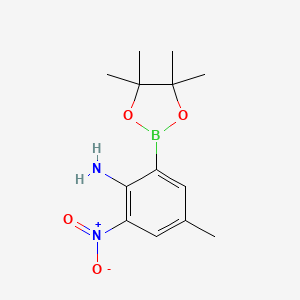

![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]](/img/structure/B11763302.png)
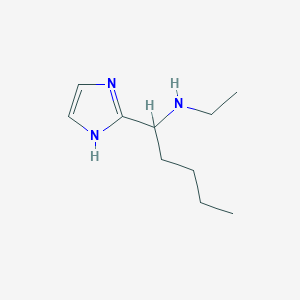
![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
